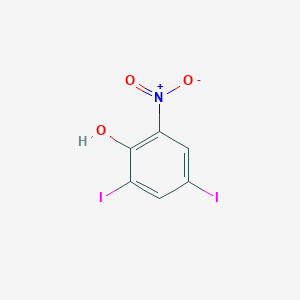
2,4-Diiodo-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-6-nitrophenol is a halogenated and nitrated phenol with the molecular formula C6H3I2NO3 and a molecular weight of 390.90 g/mol . This compound is characterized by the presence of two iodine atoms and one nitro group attached to a phenol ring, making it a unique and reactive molecule.
Preparation Methods
The synthesis of 2,4-Diiodo-6-nitrophenol typically involves the iodination of 4-nitrophenol. One common method employs N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out by grinding the reactants at room temperature, which provides several advantages such as short reaction time (5–8 minutes), high yields (94–99%), and a nonhazardous and simple work-up procedure . This method is highly selective and efficient, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
2,4-Diiodo-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Common reagents used in these reactions include N-iodosuccinimide for iodination, hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Diiodo-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical and bio-active materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor for the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Diiodo-6-nitrophenol exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can engage in halogen bonding and substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,4-Diiodo-6-nitrophenol can be compared with other halogenated and nitrated phenols, such as:
2,6-Diiodo-4-nitrophenol: Similar in structure but with different positions of the nitro and iodine groups.
2,4-Dinitrophenol: Lacks iodine atoms but has two nitro groups, leading to different chemical properties and applications.
4-Iodo-2-nitrophenol: Contains only one iodine atom and one nitro group, making it less reactive compared to this compound.
Properties
CAS No. |
20294-48-8 |
|---|---|
Molecular Formula |
C6H3I2NO3 |
Molecular Weight |
390.90 g/mol |
IUPAC Name |
2,4-diiodo-6-nitrophenol |
InChI |
InChI=1S/C6H3I2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |
InChI Key |
RDZLPOIBPKABGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)
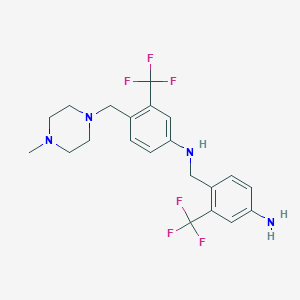
![3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12509908.png)
![Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine](/img/structure/B12509915.png)
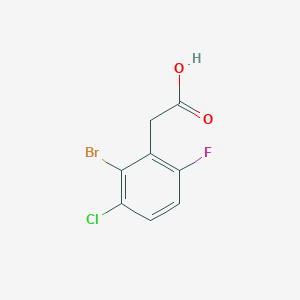

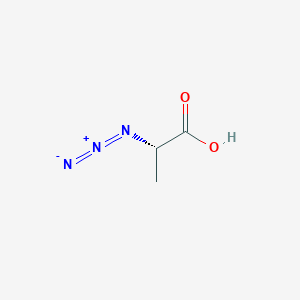

![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)
![2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride](/img/structure/B12509955.png)
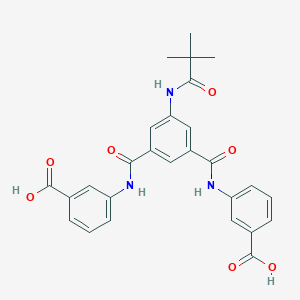
![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12509981.png)
